Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine
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Overview
Description
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine is an organic compound that features a thiophene ring, a phenyl ring, and an ethylamine group. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom, which is known for its diverse applications in medicinal chemistry and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents . These reactions typically require specific catalysts and conditions to proceed efficiently.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired properties of the final product and the availability of starting materials. Industrial processes may also involve continuous flow reactors and advanced purification techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phenyl ring or the thiophene ring, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.
Scientific Research Applications
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine can be compared with other thiophene derivatives, such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
These compounds share the thiophene ring structure but differ in their specific functional groups and applications
Properties
Molecular Formula |
C13H15NS |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H15NS/c1-2-14-9-11-5-3-4-6-13(11)12-7-8-15-10-12/h3-8,10,14H,2,9H2,1H3 |
InChI Key |
MBOGSJRXRVGWPG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=CC=C1C2=CSC=C2 |
Origin of Product |
United States |
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